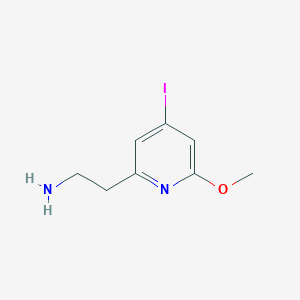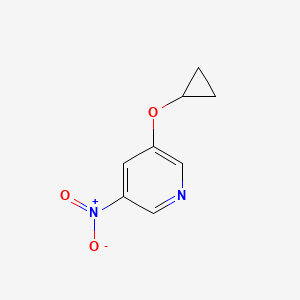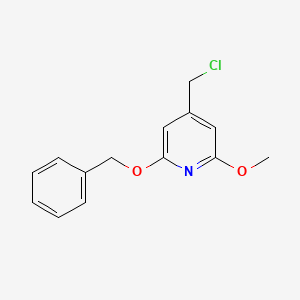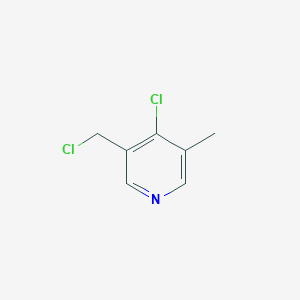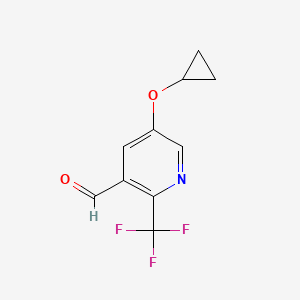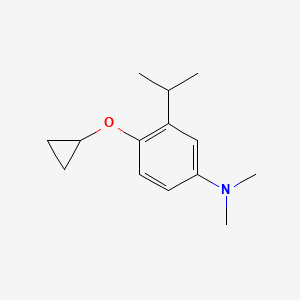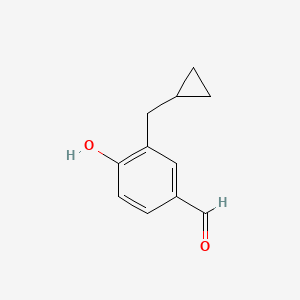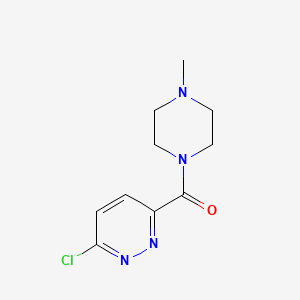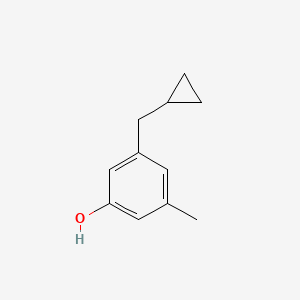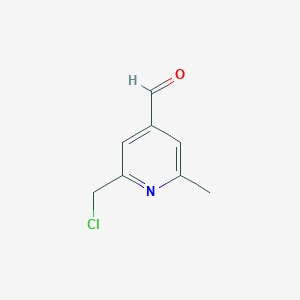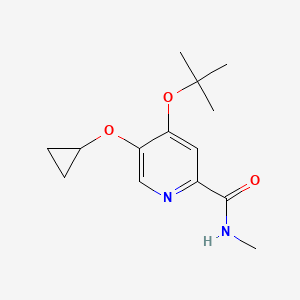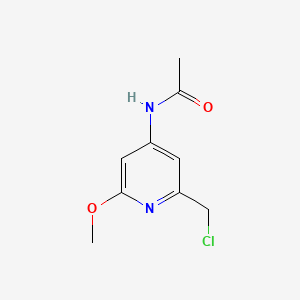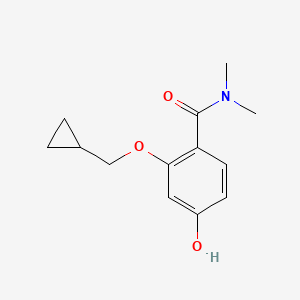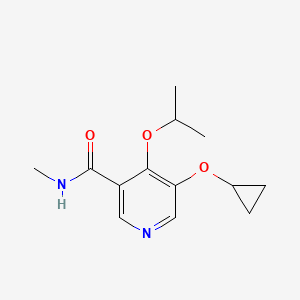
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C13H18N2O3. It is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of cyclopropyl alcohol with isopropyl alcohol in the presence of a base to form the corresponding ethers. These ethers are then reacted with nicotinic acid derivatives under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nicotinamide ring, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to modulate certain enzymatic activities and influence cellular processes through its interaction with nicotinamide receptors .
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-isopropoxy-N-methylnicotinamide can be compared with similar compounds such as:
5-Cyclopropoxy-4-isopropyl-N-methylnicotinamide: This compound has a similar structure but differs in the substitution pattern on the nicotinamide ring.
4-Cyclopropoxy-5-isopropyl-N-methylnicotinamide: Another similar compound with variations in the positioning of the cyclopropoxy and isopropyl groups.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-8(2)17-12-10(13(16)14-3)6-15-7-11(12)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
WGXWHHVRZPTUHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=NC=C1C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


